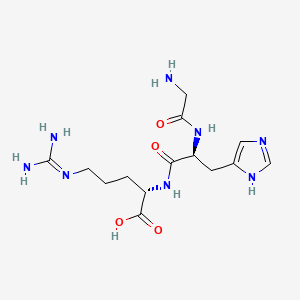![molecular formula C15H10N2O3 B14415113 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine CAS No. 83414-49-7](/img/structure/B14415113.png)
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine is an organic compound with the molecular formula C15H10N2O3. It is characterized by a nearly orthogonal relationship between its ring systems, with the dihedral angle between the rings being approximately 86.13° . The nitro group is approximately coplanar with the pyridine ring, allowing for close interactions within the crystal structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine typically involves the reaction of 2-naphthol with 5-nitropyridine under specific conditions. The reaction is facilitated by the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Reduction: The major product is 2-[(Naphthalen-2-yl)oxy]-5-aminopyridine.
Substitution: Depending on the substituent, various derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine involves its interaction with molecular targets through its nitro and pyridine groups. These interactions can lead to various biological effects, depending on the specific application. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with other aromatic systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Naphthalen-1-yl)oxy]-5-nitropyridine
- 2-[(Naphthalen-2-yl)oxy]acetamide
- 2-(Naphthalen-2-yloxy)-N-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
Uniqueness
2-[(Naphthalen-2-yl)oxy]-5-nitropyridine is unique due to its specific structural arrangement, which allows for distinct interactions within its crystal structure.
Propiedades
Número CAS |
83414-49-7 |
|---|---|
Fórmula molecular |
C15H10N2O3 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-naphthalen-2-yloxy-5-nitropyridine |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-6-8-15(16-10-13)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
Clave InChI |
PKKYICIDXVYJLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14415041.png)


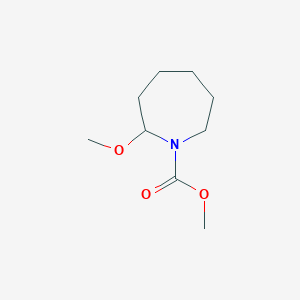
![N-(4-Methoxyphenyl)-1,1-dimethyl-1-[(propan-2-yl)oxy]silanamine](/img/structure/B14415068.png)
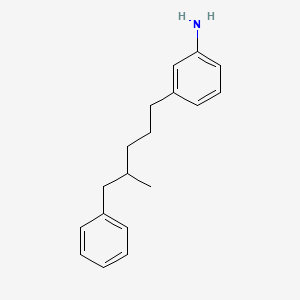
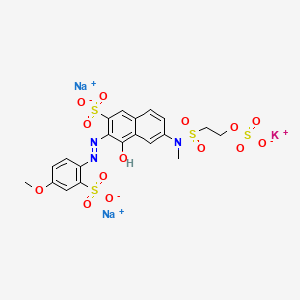
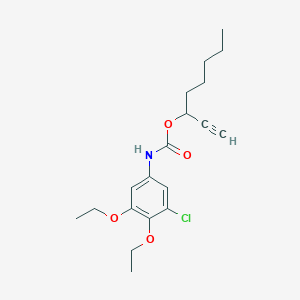
![2-Butanone, 4-[(4-chlorophenyl)amino]-](/img/structure/B14415105.png)

